Coroglaucigenin

Description

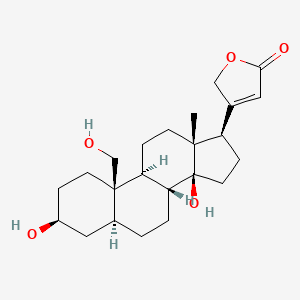

Structure

3D Structure

Properties

CAS No. |

468-19-9 |

|---|---|

Molecular Formula |

C23H34O5 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10,15-19,24-25,27H,2-9,11-13H2,1H3/t15-,16-,17+,18-,19+,21+,22+,23-/m0/s1 |

InChI Key |

CDMVQQAHEQVSMF-AULARHRYSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)CO |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Coroglaucigenin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coroglaucigenin, a cardenolide isolated from plants such as Calotropis gigantea, has emerged as a promising anti-cancer agent.[1][2] Traditionally known for their cardiotonic effects through the inhibition of Na+/K+-ATPase, cardenolides are now increasingly recognized for their potent anti-proliferative and pro-senescent activities in various cancer types.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action in cancer cells, with a focus on its impact on cell signaling, cell cycle regulation, and cellular stress responses.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest, cellular senescence, and autophagy. Notably, in colorectal cancer cells, its anti-proliferative activity has been shown to be independent of apoptosis.[1][2]

Cell Cycle Arrest and Senescence

This compound treatment leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle, effectively halting their proliferation.[1][3] This cell cycle arrest is a prelude to cellular senescence, a state of irreversible growth arrest. Senescent cells are characterized by an increase in senescence-associated β-galactosidase (SA-β-gal) activity, which is observed in this compound-treated cancer cells.[1][2]

The induction of senescence is mechanistically linked to the disruption of the Hsp90-CDK4 protein complex. This compound's interference leads to the degradation of CDK4, a key regulator of the G1/S phase transition, ultimately pushing the cells towards a senescent state.[1][2]

Induction of Protective Autophagy

A key feature of this compound's action is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][2] This is evidenced by the conversion of LC3-I to its lipidated form, LC3-II, and the formation of LC3 puncta in treated cells.[1] However, this induced autophagy is protective for the cancer cells, and inhibiting it with agents like chloroquine (B1663885) enhances the anti-tumor effects of this compound.[1][2]

The autophagic response is triggered by the disruption of the Hsp90-Akt interaction. This leads to the dephosphorylation of Akt at Ser473, which in turn inhibits the Akt/mTOR signaling pathway, a major negative regulator of autophagy.[1][2]

Enhancement of Radiosensitivity through ROS Production

In the context of lung cancer, this compound has been shown to act as a potent radiosensitizer.[3][5][6][7] This effect is mediated through the inhibition of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes.[3][5] By suppressing Nrf2, this compound leads to a decrease in the expression of downstream antioxidant molecules like NQO-1.[3][7] This results in an accumulation of reactive oxygen species (ROS), leading to increased oxidative stress and enhanced cancer cell death upon irradiation.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound's anti-cancer effects.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Human Lung Cancer | < 6 μM | [3][5][6] |

| HT-29 | Human Colorectal Cancer | Dose-dependent decrease in viability | [1] |

| SW480 | Human Colorectal Cancer | Dose-dependent decrease in viability | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment | % of Cells in G2/M Phase (Mean ± SD) | Reference |

| Control | 14.9 ± 1.4 | [3] |

| 1 μM this compound | 31.2 ± 1.1 | [3] |

| 2 Gy Irradiation | 39.5 ± 1.1 | [3] |

| 1 μM this compound + 2 Gy Irradiation | 55.9 ± 2.1 | [3] |

| 4 Gy Irradiation | 64.8 ± 1.9 | [3] |

| 1 μM this compound + 4 Gy Irradiation | 83.1 ± 3.2 | [3] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Colorectal Cancer Xenografts

| Treatment Group | Tumor Volume Reduction | Reference |

| This compound | Significant reduction compared to control | [1] |

| This compound + Chloroquine | Enhanced anti-tumor effects compared to this compound alone | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound induces autophagy by disrupting the Hsp90-Akt complex.

Caption: this compound enhances radiosensitivity by inhibiting the Nrf2 pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cancer cells (e.g., HT-29, SW480) in 96-well plates.[1]

-

After 24 hours, treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).[1]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

-

BrdU Assay:

-

Culture cells with this compound as described for the MTT assay.

-

Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate to allow incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the colorimetric reaction product to quantify cell proliferation.[1]

-

Cell Cycle Analysis

-

Flow Cytometry:

-

Treat cells with this compound for a specified time.[1]

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol.[3]

-

Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.[1]

-

Senescence and Autophagy Detection

-

SA-β-gal Assay:

-

Plate cells in culture dishes and treat with this compound.

-

Fix the cells with a formaldehyde/glutaraldehyde solution.

-

Wash the cells and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a CO2-free incubator.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.[1][2]

-

-

Immunofluorescence for LC3 Puncta:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against LC3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the formation of punctate LC3 staining using a fluorescence microscope.[1]

-

Western Blotting

-

Lyse this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., non-fat milk or BSA).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, CDK4, LC3, Nrf2, NQO-1).[1][3]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

ROS Detection

-

Load cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).[3]

-

Treat the cells with this compound.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[3][5]

In Vivo Tumor Xenograft Model

-

Subcutaneously inject cancer cells (e.g., HT-29, SW480) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]

-

When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, this compound + chloroquine).

-

Administer the treatments according to a predefined schedule (e.g., intraperitoneal injections every other day).[1]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[1]

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound's anti-cancer effects.

Conclusion

This compound demonstrates significant anti-cancer potential through the induction of cell cycle arrest, senescence, and modulation of autophagy and ROS levels. Its ability to target multiple signaling pathways, including the Akt/mTOR and Nrf2 pathways, underscores its promise as a therapeutic candidate. The finding that inhibiting autophagy can enhance its efficacy opens up possibilities for combination therapies. Further research, particularly clinical studies, is warranted to fully evaluate the therapeutic utility of this compound in cancer treatment.

References

- 1. This compound induces senescence and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces senescence and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances the radiosensitivity of human lung cancer cells through Nrf2/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

- 6. oncotarget.com [oncotarget.com]

- 7. This compound enhances the radiosensitivity of human lung cancer cells through Nrf2/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cardiotonic Steroid Classification of Coroglaucigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coroglaucigenin, a naturally occurring cardenolide. The document details its classification as a cardiotonic steroid, its mechanism of action, and relevant experimental protocols. Quantitative data for structurally related compounds are presented to offer a comparative context for its potential biological activity.

Introduction to Cardiotonic Steroids and this compound

Cardiotonic steroids (CTS), also known as cardiac glycosides, are a class of naturally derived compounds characterized by a steroid nucleus and a lactone ring. They are renowned for their potent effects on cardiac muscle, specifically their ability to increase the force of contraction (positive inotropy). This property has led to their historical and ongoing use in the treatment of congestive heart failure and certain cardiac arrhythmias.

This compound is a member of the cardenolide subclass of cardiotonic steroids.[1] It is a natural product that has been isolated from various plant sources. Structurally, it possesses the characteristic C23 steroid skeleton with an appended five-membered butenolide ring, which is the defining feature of cardenolides. While traditionally recognized for their cardiotonic effects, recent research has also highlighted the potential anti-cancer activities of cardenolides like this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its study and application in research and drug development.

| Property | Value |

| Molecular Formula | C₂₃H₃₄O₅ |

| Molecular Weight | 390.51 g/mol |

| IUPAC Name | 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

| CAS Number | 468-19-9 |

| Synonyms | CGN |

Classification of this compound

This compound is unequivocally classified as a cardenolide, a major group within the broader class of cardiotonic steroids. This classification is based on its chemical structure, which features:

-

A steroid nucleus composed of four fused rings.

-

A five-membered unsaturated lactone ring (a butenolide) attached at the C17 position.

-

Specific hydroxyl group substitutions on the steroid backbone.

The biological activity of cardenolides is intimately linked to this specific arrangement of a rigid steroid core and the lactone ring.

Mechanism of Action as a Cardiotonic Steroid

The primary mechanism by which this compound and other cardiotonic steroids exert their cardiotonic effects is through the inhibition of the Na+/K+-ATPase pump, an essential transmembrane protein found in cardiac muscle cells (cardiomyocytes).

The inhibition of the Na+/K+-ATPase pump by this compound initiates a cascade of events:

-

Inhibition of Na+/K+-ATPase: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase pump. This binding event inhibits the pump's activity, preventing the extrusion of Na+ from the cell and the uptake of K+.

-

Increase in Intracellular Sodium: The inhibition of the pump leads to a gradual increase in the intracellular concentration of sodium ions ([Na+]i).

-

Altered Na+/Ca2+ Exchanger Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX) to extrude calcium from the cell.

-

Increase in Intracellular Calcium: With reduced extrusion via the NCX, the intracellular concentration of calcium ions ([Ca2+]i) increases.

-

Enhanced Contractility: The higher [Ca2+]i leads to greater loading of calcium into the sarcoplasmic reticulum (SR). During subsequent action potentials, more Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and, consequently, an increased force of cardiac contraction (positive inotropy).

Quantitative Data on Biological Activity

While specific quantitative data for this compound's inhibitory effect on Na+/K+-ATPase (IC₅₀) is not widely available in the public literature, data from structurally similar cardenolides provide a valuable reference for its expected potency.

Table 1: Comparative IC₅₀ Values for Na+/K+-ATPase Inhibition

| Cardenolide | IC₅₀ (µM) | Source Organism of Enzyme | Reference |

| Ouabain | 0.12 ± 0.02 | Porcine Cerebral Cortex | [2] |

| Digoxin | 0.23 | Not Specified | [2] |

| Calotropin | 0.27 ± 0.06 | Porcine Cerebral Cortex | [2] |

| Corotoxigenin (B14748029) 3-O-glucopyranoside | 0.87 ± 0.2 | Porcine Cerebral Cortex | [2] |

This table presents data for well-characterized cardenolides to provide a comparative context for the potential potency of this compound.

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols that are standard in the field for assessing the cardiotonic properties of compounds like this compound.

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase, typically by quantifying the liberation of inorganic phosphate (B84403) (Pi) from ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂.

-

ATP solution (e.g., 3 mM).

-

This compound stock solution (in DMSO).

-

Malachite green reagent for phosphate detection.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 20 µL of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (e.g., Ouabain) and a negative control (DMSO vehicle).

-

Add 160 µL of the Na+/K+-ATPase enzyme preparation (diluted in assay buffer) to each well.

-

Pre-incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 50 µL of the malachite green reagent.

-

Measure the absorbance at a wavelength of 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

This assay directly measures the effect of a compound on the contractility of isolated cardiac muscle cells.

Materials:

-

Isolated primary adult ventricular cardiomyocytes or cultured induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).

-

Tyrode's solution (physiological salt solution).

-

This compound stock solution (in DMSO).

-

Inverted microscope with video recording capabilities.

-

IonOptix or similar contractility measurement system.

-

Field stimulator.

Procedure:

-

Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

-

Mount the coverslip onto the stage of the inverted microscope in a perfusion chamber.

-

Perfuse the cells with Tyrode's solution at 37°C and pace them with the field stimulator at a physiological frequency (e.g., 1 Hz).

-

Record baseline contractility (sarcomere shortening and re-lengthening) for a stable period.

-

Introduce Tyrode's solution containing the desired concentration of this compound into the perfusion chamber.

-

After an equilibration period, record the contractility parameters again.

-

Repeat for a range of this compound concentrations to establish a dose-response curve.

-

Analyze the video recordings to quantify parameters such as peak shortening, time to peak shortening, and time to 90% re-lengthening.

-

Calculate the EC₅₀ value for the inotropic effect.

Other Reported Biological Activities

Beyond its classical role as a cardiotonic agent, this compound has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. This anti-proliferative effect is reported to be mediated through the induction of senescence and autophagy by disrupting the association of Hsp90 with CDK4 and Akt, leading to CDK4 degradation and Akt dephosphorylation.

Conclusion

This compound is a classic cardenolide cardiotonic steroid, whose biological effects are primarily attributed to the inhibition of the Na+/K+-ATPase pump. This mechanism leads to an increase in intracellular calcium in cardiomyocytes, resulting in a positive inotropic effect. While specific quantitative data on its cardiotonic potency remains to be fully elucidated in publicly available literature, comparative analysis with other cardenolides suggests it is likely a potent inhibitor of Na+/K+-ATPase. The standardized experimental protocols outlined in this guide provide a robust framework for the further investigation of this compound and other novel cardiotonic compounds in both academic and industrial drug discovery settings. Furthermore, its emerging role as a potential anti-cancer agent opens new avenues for therapeutic development.

References

A Technical Guide to the Biological Activity of Coroglaucigenin from Calotropis gigantea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coroglaucigenin, a cardenolide isolated from the medicinal plant Calotropis gigantea, has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its anticancer and radiosensitizing effects. We delve into the molecular mechanisms underpinning these activities, summarizing key signaling pathways and presenting quantitative data on its efficacy. Detailed experimental protocols for assessing the biological effects of this compound are also provided to facilitate further research and development.

Introduction

Calotropis gigantea, commonly known as the crown flower, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have led to the isolation of several bioactive compounds from this plant, with the cardenolide this compound (CGN) being of particular interest. Cardenolides are a class of steroids known for their cardiotonic effects, primarily through the inhibition of the Na+/K+-ATPase pump.[1] However, recent research has unveiled the potent anticancer and radiosensitizing properties of this compound, highlighting its potential as a novel therapeutic agent in oncology. This guide aims to consolidate the current scientific knowledge on the biological activities of this compound, providing a technical resource for researchers and drug development professionals.

Anticancer Activity of this compound

This compound has demonstrated significant anti-proliferative activity against a range of human cancer cell lines. Its cytotoxic effects are multifaceted, involving the induction of cell cycle arrest, senescence, and autophagy.

Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has been shown to inhibit the growth of various cancer cell lines with IC50 values generally in the low micromolar range.[2]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | < 6 | [2] |

| HeLa | Cervical Cancer | < 6 | [2] |

| 786-O | Kidney Cancer | < 6 | [2] |

| HT-29 | Colorectal Cancer | Not explicitly stated | [1] |

| SW480 | Colorectal Cancer | Not explicitly stated | [1] |

Note: The available literature often states IC50 values as "< 6 µM" without providing precise figures for all tested cell lines.

Induction of Cell Cycle Arrest and Senescence

This compound has been observed to induce G2/M phase cell cycle arrest in colorectal and lung cancer cells.[1][2] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. In colorectal cancer cells, treatment with this compound leads to an accumulation of cells in the G2/M phase and a corresponding decrease in the G0/G1 phase population.[1]

Furthermore, this compound can induce cellular senescence, a state of irreversible growth arrest, in colorectal cancer cells. This effect is mediated through the downregulation of Cyclin-Dependent Kinase 4 (CDK4).[1]

Induction of Autophagy

This compound treatment also triggers protective autophagy in colorectal cancer cells.[1] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While often a survival mechanism, in the context of cancer therapy, it can sometimes be exploited to enhance cell death. In the case of this compound, the induced autophagy appears to be a protective response by the cancer cells.[1] Combining this compound with an autophagy inhibitor, such as chloroquine, has been shown to enhance its anti-tumor effects in vivo.[1]

Radiosensitizing Effects of this compound

A significant aspect of this compound's biological activity is its ability to enhance the sensitivity of cancer cells to radiation therapy. This has been demonstrated in human lung cancer cell lines (A549, NCI-H460, NCI-H446).[2] Notably, this compound displays significantly lower cytotoxicity towards normal lung epithelial cells (BEAS-2B), suggesting a favorable therapeutic window.[2] The radiosensitizing effect is attributed to the suppression of antioxidant molecules, leading to an increase in reactive oxygen species (ROS) and enhanced radiation-induced DNA damage.[2]

Molecular Mechanisms and Signaling Pathways

The biological activities of this compound are orchestrated through its modulation of several key signaling pathways.

Inhibition of the Hsp90/CDK4/Akt Pathway

A central mechanism of this compound's action is the disruption of the interaction between Heat shock protein 90 (Hsp90) and its client proteins, CDK4 and Akt.[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous proteins involved in cell growth and survival. By disrupting the Hsp90-CDK4 and Hsp90-Akt complexes, this compound leads to the degradation of CDK4 and the dephosphorylation of Akt.[1]

-

CDK4 Degradation and Senescence: The degradation of CDK4, a key regulator of the G1/S phase transition, contributes to the induction of cellular senescence.[1]

-

Akt Dephosphorylation and Autophagy: The dephosphorylation of Akt, a central node in cell survival signaling, leads to the inhibition of the Akt/mTOR pathway, a major negative regulator of autophagy.[1] This inhibition subsequently induces autophagy.

Modulation of the Nrf2/ROS Pathway

This compound enhances the radiosensitivity of lung cancer cells by suppressing the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[2] Upon oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

This compound treatment, particularly in combination with radiation, leads to a reduction in the expression levels of Nrf2 and its downstream target, NQO-1, in A549 lung cancer cells.[2] This suppression of the antioxidant response results in an accumulation of ROS, thereby augmenting the cytotoxic effects of radiation.

Inhibition of Na+/K+-ATPase

As a cardenolide, this compound is also known to inhibit the Na+/K+-ATPase pump.[1] This inhibition can disrupt ion homeostasis within the cell and affect multiple downstream signaling pathways, contributing to its anticancer effects. The precise contribution of Na+/K+-ATPase inhibition to the overall anticancer activity of this compound relative to its other mechanisms requires further investigation.

Quantitative Data on Protein Expression Changes

The modulation of signaling pathways by this compound is reflected in changes in the expression and phosphorylation status of key proteins.

| Protein | Treatment Condition | Cell Line | Change in Expression/Phosphorylation | Reference |

| p-Akt (Ser473) | This compound | HT-29, SW480 | Significantly decreased | [1] |

| CDK4 | This compound | HT-29, SW480 | Markedly decreased | [1] |

| LC3-II | This compound | HT-29, SW480 | Markedly increased | [1] |

| Nrf2 | This compound + Radiation | A549 | Reduced | [2] |

| NQO-1 | This compound + Radiation | A549 | Reduced | [2] |

Note: The available literature primarily describes these changes qualitatively (e.g., "significantly decreased," "markedly increased"). Precise fold changes or percentage decreases are not consistently reported.

Detailed Experimental Protocols

To facilitate the replication and extension of research on this compound, detailed protocols for key in vitro assays are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-CDK4, anti-LC3, anti-Nrf2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the MTT assay.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Immunofluorescence Staining

This technique is used to visualize the subcellular localization of specific proteins.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow and treat cells on coverslips.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 30 minutes.

-

Incubate with the primary antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope.

Conclusion and Future Directions

This compound, a natural product from Calotropis gigantea, exhibits potent anticancer and radiosensitizing activities through the modulation of multiple key signaling pathways, including the Hsp90/CDK4/Akt and Nrf2/ROS pathways. Its ability to induce cell cycle arrest, senescence, and autophagy in cancer cells, coupled with its selective cytotoxicity, makes it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with its targets.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety in various cancer models.

-

Exploring synergistic combinations with other anticancer agents, particularly autophagy inhibitors and conventional chemotherapeutics.

-

Developing structure-activity relationship (SAR) studies to optimize its therapeutic properties.

The continued exploration of this compound holds significant promise for the development of novel and effective cancer therapies.

References

Coroglaucigenin: A Technical Guide on its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coroglaucigenin, a naturally occurring cardenolide, has emerged as a molecule of significant interest in biomedical research, particularly in the field of oncology. Initially identified in the mid-20th century, this steroid derivative has been isolated from several plant species. Historically recognized for its cardiac glycoside properties, recent investigations have unveiled its potent anti-cancer activities, which are mediated through the induction of senescence and autophagy in cancer cells. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its physicochemical and biological properties, detailed experimental methodologies for its isolation and characterization, and an in-depth look at its mechanism of action.

Discovery and Historical Background

The discovery of this compound dates back to the early 1960s, a period of intense research into the chemical constituents of plants from the Apocynaceae and Asclepiadaceae families, known for their rich content of cardiac glycosides. Seminal work by researchers such as Tadeus Reichstein and his collaborators laid the foundation for the isolation and characterization of numerous cardenolides.

This compound was first reported as the aglycone of glycosides isolated from various plant species. Early studies in the 1960s identified its presence in plants like Coronilla scorpioides and other members of the Asclepiadaceae family[1][2]. These initial investigations focused on the structural elucidation of these complex natural products and their potential effects on cardiac function, a characteristic feature of this class of compounds.

Over the decades, this compound has been identified in a wider range of plants, including Calotropis gigantea and Leptadenia pyrotechnica[3][4][5]. While its cardiac glycoside activity was the primary focus of early research, the scientific community's interest has more recently shifted towards its potential as an anti-cancer agent. This renewed focus is driven by a growing body of evidence demonstrating its cytotoxic effects against various cancer cell lines.

Physicochemical and Biological Properties

This compound is a C23 steroid characterized by a butenolide ring at the C-17 position and hydroxyl groups at the C-3, C-14, and C-19 positions. Its chemical structure and properties have been determined through extensive spectroscopic analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₄O₅ | [6] |

| Molecular Weight | 390.5 g/mol | [6] |

| IUPAC Name | 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [6] |

| CAS Number | 468-19-9 | [6] |

| Melting Point | Not available | |

| Specific Optical Rotation | Not available | |

| Solubility | Not available |

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Cancer | < 6 | |

| HeLa | Cervical Cancer | Not specified | |

| 786-O | Kidney Cancer | Not specified | |

| HT-29 | Colorectal Cancer | Dose-dependent decrease in viability | |

| SW480 | Colorectal Cancer | Dose-dependent decrease in viability | |

| NCM460 | Normal Colon Epithelial | Less cytotoxic effect |

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation, characterization, and biological evaluation of this compound, based on established procedures for cardiac glycosides.

Isolation of this compound from Calotropis gigantea

A general procedure for the isolation of this compound from the stems of Calotropis gigantea is as follows:

-

Extraction: The dried and powdered stem material is extracted exhaustively with 95% ethanol (B145695) using a Soxhlet apparatus or ultrasonication. The resulting extract is then concentrated under reduced pressure to yield a crude ethanolic extract[3].

-

Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate (B1210297), to separate compounds based on their polarity[4].

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This typically involves:

-

Column Chromatography: The extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the major components.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are subjected to reversed-phase HPLC for final purification to yield the pure compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry is used to determine the molecular weight and elemental composition of the compound[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the steroid backbone and the butenolide ring.

-

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Mechanism of Action: Signaling Pathways

Recent research has elucidated the molecular mechanism underlying the anti-cancer activity of this compound in colorectal cancer cells. It has been shown to induce senescence and autophagy by targeting the heat shock protein 90 (Hsp90) and its client proteins, CDK4 and Akt.

This compound disrupts the association of Hsp90 with both CDK4 and Akt. The dissociation from Hsp90 leads to the degradation of CDK4, a key regulator of the cell cycle, which in turn triggers cellular senescence. Simultaneously, the disruption of the Hsp90-Akt interaction results in the dephosphorylation and inactivation of Akt. This inactivation of the Akt/mTOR pathway is a known trigger for the induction of autophagy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jetir.org [jetir.org]

- 4. Combination of ethyl acetate fraction from Calotropis gigantea stem bark and sorafenib induces apoptosis in HepG2 cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C23H34O5 | CID 12302399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Coroglaucigenin (CAS No. 468-19-9): A Technical Guide to its Anticancer Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coroglaucigenin (CGN), a cardenolide cardiac glycoside with the CAS number 468-19-9, is a natural product isolated from plants such as Calotropis gigantea.[1][2] While historically recognized for their cardiotonic effects through the inhibition of Na+/K+-ATPase, cardiac glycosides are gaining significant attention for their potential as anticancer agents.[3][4] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anticancer activities, underlying molecular mechanisms, and relevant experimental protocols. Quantitative data from in vitro and in vivo studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 468-19-9 | [5] |

| Molecular Formula | C₂₃H₃₄O₅ | [5][6] |

| Molecular Weight | 390.51 g/mol | [6] |

| IUPAC Name | 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [5] |

| Synonyms | CGN, 3-beta,14,19-Trihydroxy-5-alpha-card-20(22)-enolide | [5] |

Anticancer Activity: In Vitro Studies

This compound has demonstrated significant anti-proliferative activity against a range of human cancer cell lines. Its cytotoxic effects are selective, showing lower toxicity to normal cells compared to cancer cells.[7][8]

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Comments |

| A549 | Human Lung Carcinoma | < 6 | CGN displayed much lower cytotoxicity to normal lung epithelial cells (BEAS-2B).[7][8] |

| NCI-H460 | Human Lung Cancer | Not explicitly quantified, but demonstrated sensitivity. | Treatment with 1 µM CGN combined with X-ray irradiation induced higher radiosensitivity.[8] |

| NCI-H446 | Human Lung Cancer | Not explicitly quantified, but demonstrated sensitivity. | Treatment with 1 µM CGN combined with X-ray irradiation induced higher radiosensitivity.[8] |

| HeLa | Human Cervical Cancer | < 6 | [7] |

| 786-O | Human Renal Cancer | < 6 | [7] |

| HT-29 | Human Colorectal Adenocarcinoma | Not explicitly quantified, but demonstrated sensitivity. | CGN inhibits cell proliferation independent of apoptosis.[1][7] |

| SW480 | Human Colorectal Adenocarcinoma | Not explicitly quantified, but demonstrated sensitivity. | CGN inhibits cell proliferation independent of apoptosis.[7] |

Quantitative Data: Cell Cycle Analysis

Flow cytometry analysis has shown that this compound induces cell cycle arrest, particularly at the G2/M phase, in cancer cells.

| Cell Line | Treatment | % of Cells in G₀/G₁ | % of Cells in S | % of Cells in G₂/M |

| HT-29 | Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |

| HT-29 | CGN (50 nM) | 45.3 ± 2.1 | 25.5 ± 1.5 | 29.2 ± 1.9 |

| HT-29 | CGN (100 nM) | 38.7 ± 1.9 | 20.1 ± 1.3 | 41.2 ± 2.3 |

| A549 | Control | - | - | 14.9 ± 1.4 |

| A549 | CGN (1 µM) | - | - | 31.2 ± 1.1 |

| A549 | 2 Gy Irradiation | - | - | 39.5 ± 1.1 |

| A549 | CGN (1 µM) + 2 Gy Irradiation | - | - | 55.9 ± 2.1 |

| A549 | 4 Gy Irradiation | - | - | 64.8 ± 1.9 |

| A549 | CGN (1 µM) + 4 Gy Irradiation | - | - | 83.1 ± 3.2 |

Anticancer Activity: In Vivo Studies

The anticancer efficacy of this compound has been validated in preclinical animal models.

Quantitative Data: Tumor Growth Inhibition

In a colorectal cancer xenograft model using HT-29 cells in nude mice, this compound treatment, especially in combination with the autophagy inhibitor chloroquine, resulted in significant tumor growth inhibition.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Control (Vehicle) | ~1200 | - |

| CGN (1 mg/kg) | ~700 | ~42% |

| Chloroquine (50 mg/kg) | ~1100 | ~8% |

| CGN (1 mg/kg) + Chloroquine (50 mg/kg) | ~300 | ~75% |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, including the induction of senescence and autophagy, and by sensitizing cancer cells to radiation.

Induction of Senescence and Autophagy in Colorectal Cancer

In colorectal cancer cells, this compound's anti-proliferative effect is independent of apoptosis but is associated with cell cycle arrest and the induction of cellular senescence and protective autophagy.[1][2] Mechanistically, CGN disrupts the interaction between Hsp90 and its client proteins CDK4 and Akt. This leads to the degradation of CDK4, causing cell cycle arrest and senescence, and the dephosphorylation of Akt, which in turn induces autophagy.[1][2]

Caption: CGN induces senescence and autophagy in colorectal cancer cells.

Radiosensitization in Lung Cancer via the Nrf2/ROS Pathway

This compound enhances the sensitivity of human lung cancer cells to radiation therapy.[7][8] It achieves this by suppressing the Nrf2 antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress-induced DNA damage in irradiated cancer cells.[7]

Caption: CGN enhances radiosensitivity through the Nrf2/ROS pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this compound research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HT-29, SW480, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 nM) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells (e.g., HT-29, A549) with this compound at desired concentrations (e.g., 50-100 nM for HT-29, 1 µM for A549) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G₀/G₁, S, and G₂/M phases.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies and dilutions include:

-

anti-Akt (1:1000)

-

anti-phospho-Akt (Ser473) (1:1000)

-

anti-CDK4 (1:1000)

-

anti-Nrf2 (1:1000)

-

anti-β-actin (1:5000)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of 4-6 week old nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 1 mg/kg, intraperitoneally, daily) and/or other agents.

-

Tumor Measurement: Measure the tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound (CAS No. 468-19-9) is a promising natural product with potent and selective anticancer activities. Its mechanisms of action, involving the induction of senescence and autophagy in colorectal cancer and the radiosensitization of lung cancer cells, highlight its potential as a novel therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

Future research should focus on:

-

Elucidating the full spectrum of its molecular targets.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

-

Exploring its efficacy in a wider range of cancer types.

-

Investigating potential synergistic effects with other chemotherapeutic agents.

Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this compound in cancer treatment.

References

- 1. This compound induces senescence and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances the radiosensitivity of human lung cancer cells through Nrf2/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary Phytochemicals Targeting Nrf2 to Enhance the Radiosensitivity of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apigenin impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Frontiers | Cellular senescence in colorectal cancer: its occurrence, effect and therapy [frontiersin.org]

- 7. This compound induces senescence and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Profiling of Calotropis Procera and Rhazya Stricta: Unraveling the Antibacterial and Anti-Cancer Potential of Chemically Active Metabolites [jcancer.org]

An In-depth Technical Guide to Coroglaucigenin (C23H34O5) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coroglaucigenin (CGN), a cardenolide with the molecular formula C23H34O5, has emerged as a promising natural product with significant anti-cancer properties.[1][2] Isolated from the roots of Calotropis gigantea, this compound has demonstrated potent activity against various cancer cell lines, with a particularly well-studied mechanism in colorectal cancer.[1][2] This technical guide provides a comprehensive overview of the key findings, experimental protocols, and signaling pathways associated with this compound's action, intended to facilitate further research and development in this area.

Quantitative Data on the Biological Activity of this compound

The anti-proliferative effects of this compound have been quantified in several studies. The following tables summarize the key data on its impact on cell viability, cell cycle distribution, and in vivo tumor growth.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Description | IC50 (µM) after 24h |

| HT-29 | Human colorectal adenocarcinoma | < 6 |

| SW480 | Human colorectal adenocarcinoma | < 6 |

| NCM460 | Normal human colon mucosal epithelial | Less cytotoxic effect noted |

Data extracted from studies on the anti-proliferative activity of this compound.[3]

Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55.3 ± 2.1 | 28.4 ± 1.5 | 16.3 ± 1.2 |

| CGN (Concentration) | Decreased | No significant change | Increased |

Representative data indicating that this compound induces G2/M phase arrest in colorectal cancer cells.[1]

Table 3: In Vivo Antitumor Activity of this compound in a Xenograft Mouse Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 18 |

| Control (DMSO) | Significantly larger than treated groups |

| This compound (CGN) | Significantly reduced compared to control |

| CGN + Chloroquine | Further enhanced tumor growth inhibition |

Summary of in vivo efficacy, highlighting the potent antitumor effects of this compound, particularly in combination with an autophagy inhibitor.[1][2]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound in colorectal cancer involves the induction of cellular senescence and autophagy. This is achieved through the disruption of the Hsp90 chaperone protein's interaction with its client proteins, CDK4 and Akt.

Caption: this compound's mechanism of action leading to senescence and autophagy.

The experimental validation of this pathway typically follows a logical workflow, beginning with in vitro assays and progressing to in vivo models.

Caption: A typical experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this compound research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate colorectal cancer cells (e.g., HT-29, SW480) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[4]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to detect cellular senescence induced by this compound.[5][6][7][8][9]

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) overnight at 37°C in a non-CO2 incubator.

-

Microscopy: Wash the cells with PBS and observe under a light microscope for the development of a blue color, indicative of senescent cells.

-

Quantification: Count the number of blue-stained cells versus the total number of cells in multiple fields to determine the percentage of senescent cells.

Western Blotting for Protein Expression Analysis

This technique is used to measure the levels of key proteins in the signaling pathway, such as CDK4 and Akt.[1][10][11][12][13]

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to verify the interaction between Hsp90 and its client proteins, CDK4 and Akt.[14][15][16][17]

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against Hsp90 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the presence of CDK4 and Akt by Western blotting.

Conclusion

This compound presents a compelling case for further investigation as a potential anti-cancer therapeutic. Its well-defined mechanism of action, involving the disruption of Hsp90 function and subsequent induction of senescence and autophagy, provides a solid foundation for targeted drug development. The experimental protocols and data presented in this guide offer a framework for researchers to build upon, with the aim of translating these promising preclinical findings into clinical applications. The combined use of in vitro and in vivo models will be crucial in fully elucidating the therapeutic potential of this compound and its derivatives.

References

- 1. This compound induces senescence and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces senescence and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances the radiosensitivity of human lung cancer cells through Nrf2/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. telomer.com.tr [telomer.com.tr]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 9. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. origene.com [origene.com]

- 12. bio-rad.com [bio-rad.com]

- 13. addgene.org [addgene.org]

- 14. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. researchgate.net [researchgate.net]

- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

The Anticancer Potential of Coroglaucigenin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coroglaucigenin (CGN) is a cardenolide, a class of naturally occurring steroids, traditionally recognized for their application in treating cardiac conditions.[1] Recent preclinical investigations have unveiled a potent anticancer activity of this compound, positioning it as a promising candidate for oncological drug development.[1][2] This technical guide provides an in-depth review of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental methodologies, and outlining the signaling pathways it modulates. While this compound itself has not yet entered clinical trials, the broader class of cardiac glycosides is under investigation in clinical settings for cancer therapy, suggesting a potential pathway for its future development.[2][3][4]

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | < 6 | [2][5][6] |

| HeLa | Cervical Cancer | < 6 | [2] |

| 786-O | Renal Cancer | < 6 | [2] |

| HT-29 | Colorectal Cancer | Dose-dependent decrease in viability | [1] |

| SW480 | Colorectal Cancer | Dose-dependent decrease in viability | [1] |

| NCM460 | Normal Colon | Less cytotoxic effect compared to cancer cells | [1] |

| BEAS-2B | Normal Lung Epithelial | Much lower cytotoxicity compared to A549 cells | [2][5][6] |

Table 2: Summary of In Vitro and In Vivo Anticancer Effects

| Cancer Type | Model System | Treatment | Key Findings | Reference |

| Colorectal Cancer | HT-29 & SW480 cells | This compound | Dose-dependent decrease in cell viability; Inhibition of cell proliferation (BrdU assay); G2/M phase cell cycle arrest.[1] | [1] |

| Colorectal Cancer | HT-29 & SW480 cells | This compound | Induction of senescence (increased SA-β-gal activity); Induction of protective autophagy (increased LC3-II conversion and LC3 puncta).[1] | [1] |

| Colorectal Cancer | Mice with HT-29 & SW480 xenografts | This compound + Chloroquine | Enhanced anti-tumor effects compared to this compound alone.[1] | [1] |

| Lung Cancer | A549, NCI-H460, NCI-H446 cells | This compound (1 µM) + X-ray irradiation | Enhanced radiosensitivity of cancer cells.[6] | [6] |

| Lung Cancer | A549 cells | This compound + X-ray irradiation | Increased DNA damage (γH2AX foci) and micronuclei formation in cancer cells but not in normal lung cells.[6] | [6] |

| Lung Cancer | A549 cells | This compound | Significant increase in intracellular Reactive Oxygen Species (ROS) generation.[6] | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

This compound-Induced Senescence in Colorectal Cancer

This compound has been shown to induce senescence in colorectal cancer cells by disrupting the interaction between Hsp90 and CDK4, leading to the degradation of CDK4.

Caption: this compound induces senescence by disrupting the Hsp90-CDK4 complex.

This compound-Induced Autophagy in Colorectal Cancer

In colorectal cancer cells, this compound also induces a protective autophagic response by interfering with the Hsp90-Akt association, which leads to Akt dephosphorylation.

References

- 1. This compound induces senescence and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.lih.lu [researchportal.lih.lu]

- 3. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound enhances the radiosensitivity of human lung cancer cells through Nrf2/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

Coroglaucigenin: A Dual Inducer of Senescence and Autophagy in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Coroglaucigenin (CGN), a natural cardenolide, has emerged as a promising anti-cancer agent with a unique dual mechanism of action involving the induction of both cellular senescence and autophagy.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data associated with this compound's effects on cancer cells, with a primary focus on colorectal cancer. Functional studies have revealed that CGN disrupts the interaction between Hsp90 and its client proteins, CDK4 and Akt, leading to CDK4 degradation and subsequent cell-cycle arrest and senescence, as well as Akt dephosphorylation, which triggers protective autophagy.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutic strategies.

Introduction

This compound is a cardenolide isolated from plants such as Calotropis gigantea.[1] While traditionally known for their cardiotonic effects, cardenolides have garnered significant attention for their potential anti-cancer properties.[1][3] this compound, in particular, has been shown to inhibit the proliferation of cancer cells, not by inducing apoptosis, but by promoting two distinct cellular processes: senescence and autophagy.[1][2]

Cellular Senescence: A state of irreversible cell-cycle arrest, providing a barrier against tumorigenesis.[1] Key markers include increased senescence-associated β-galactosidase (SA-β-gal) activity and cell-cycle arrest.[1][4]

Autophagy: A cellular self-digestion process that degrades damaged organelles and protein aggregates to maintain cellular homeostasis.[1][5] It is characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[1][6] In the context of this compound treatment, autophagy acts as a protective mechanism that can attenuate the compound's anti-proliferative effects.[1][2]

Quantitative Data

The following tables summarize the quantitative data from studies on this compound's effects on colorectal cancer cells.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | IC50 Value (µM) | Reference |

| A549 (Human Lung Cancer) | < 6 | [3][7] |

Note: Specific IC50 values for colorectal cancer cell lines were not provided in the primary source material, but the anti-proliferative activity was established.

Table 2: Induction of Cell Cycle Arrest by this compound in HT-29 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 55.3 ± 2.5 | 35.1 ± 1.8 | 9.6 ± 0.7 | [1] |

| CGN (1 µM) | 42.1 ± 2.1 | 28.3 ± 1.5 | 29.6 ± 1.9 | [1] |

Table 3: Induction of Senescence by this compound

| Cell Line | Treatment | SA-β-gal Positive Cells (%) | Reference |

| HT-29 | Control | ~5 | [1] |

| HT-29 | CGN (1 µM) | ~60 | [1] |

| SW480 | Control | ~8 | [1] |

| SW480 | CGN (1 µM) | ~55 | [1] |

Table 4: Induction of Autophagy by this compound

| Cell Line | Treatment | LC3 Puncta per Cell (normalized) | Reference |

| HT-29 | Control | 1 | [1] |

| HT-29 | CGN (1 µM) | ~4.5 | [1] |

| SW480 | Control | 1 | [1] |

| SW480 | CGN (1 µM) | ~3.8 | [1] |

Signaling Pathways

This compound's induction of senescence and autophagy is mediated through its interaction with Hsp90 and the subsequent downstream effects on the CDK4 and Akt pathways.

Senescence Induction Pathway

This compound disrupts the association of Hsp90 with CDK4, a key regulator of the G1/S phase transition in the cell cycle. This disruption leads to the degradation of CDK4, resulting in G2/M phase cell-cycle arrest and the onset of cellular senescence.

Caption: this compound-Induced Senescence Pathway.

Autophagy Induction Pathway

Similarly, this compound disrupts the interaction between Hsp90 and Akt. This leads to the dephosphorylation of Akt, which in turn inhibits the mTOR signaling pathway, a major negative regulator of autophagy. The inhibition of mTOR signaling results in the induction of autophagy.

Caption: this compound-Induced Autophagy Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

BrdU Assay:

-

Culture cells in the presence of this compound.

-

Add BrdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA.

-

Fix, permeabilize, and denature the DNA.

-

Add an anti-BrdU antibody conjugated to a fluorescent dye.

-

Analyze the percentage of BrdU-positive cells by flow cytometry or fluorescence microscopy.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at pH 6.0, a hallmark of senescent cells.[8][9][10][11]

Caption: SA-β-gal Staining Workflow.

Protocol:

-

Grow cells in 6-well plates and treat with this compound for 5 days.[1]

-

Wash the cells with PBS.

-

Fix the cells with a solution containing 4% paraformaldehyde for 5 minutes at room temperature.[9]

-

Wash the cells again with PBS.

-

Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 in a citrate/phosphate buffer at pH 6.0).[9]

-

Incubate the plates at 37°C overnight in a dry incubator (no CO2).[10]

-

Observe the cells under a bright-field microscope and count the percentage of blue-stained (senescent) cells.

Western Blotting for Autophagy Markers

This technique is used to detect the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.[12][13]

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against LC3 (and other proteins of interest like p-Akt, Akt, CDK4, Hsp90, and a loading control like GAPDH or tubulin).[13]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Immunofluorescence for LC3 Puncta

This method visualizes the localization of LC3 to autophagosomes.[1]

Caption: Immunofluorescence Workflow for LC3 Puncta.

Protocol:

-

Grow cells on coverslips, treat with this compound, and fix with 4% paraformaldehyde.[1]

-

Permeabilize the cells with 0.1% Triton X-100.[1]

-

Block non-specific binding with 5% BSA.[1]

-

Incubate with a primary antibody against LC3B overnight at 4°C.[1]

-

Wash and incubate with a fluorescently labeled secondary antibody.[1]

-

Mount the coverslips and visualize the LC3 puncta using a confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[14][15][16]

Protocol:

-

Harvest this compound-treated and control cells.

-

Wash the cells with PBS and fix them in cold 75% ethanol (B145695) overnight at -20°C.[1]

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[1]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

Therapeutic Implications and Future Directions

The dual induction of senescence and autophagy by this compound presents a novel therapeutic strategy for cancer.[1] However, the induction of protective autophagy can limit the efficacy of this compound as a single agent.[1][2] Therefore, a combination therapy approach, using this compound with an autophagy inhibitor such as chloroquine, has been shown to enhance its anti-tumor effects in vivo.[1][2]

Future research should focus on:

-

Elucidating the broader applicability of this compound across different cancer types.

-

Investigating the in vivo efficacy and safety profile of this compound and its combination with autophagy inhibitors in more detail.

-

Exploring the potential for developing more potent and selective analogs of this compound.

Conclusion

This compound is a potent natural compound that inhibits cancer cell proliferation through the unique and simultaneous induction of cellular senescence and autophagy.[1] Its mechanism of action, centered on the disruption of Hsp90's interactions with CDK4 and Akt, provides a clear rationale for its anti-cancer effects.[1][2] This technical guide provides researchers and drug developers with the foundational knowledge and experimental protocols to further investigate and potentially harness the therapeutic potential of this compound in oncology.

References

- 1. This compound induces senescence and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces senescence and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances the radiosensitivity of human lung cancer cells through Nrf2/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule compounds that induce cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]